4-(((2-Methoxyphenyl)methylene)amino)benzoic acid
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Overview
Description
4-(((2-Methoxyphenyl)methylene)amino)benzoic acid is a Schiff base compound derived from the condensation of 2-methoxybenzaldehyde and 4-aminobenzoic acid. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(((2-Methoxyphenyl)methylene)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its original aldehyde and amine components.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: 2-methoxybenzaldehyde and 4-aminobenzoic acid.
Substitution: Substituted derivatives on the aromatic rings.
Scientific Research Applications
4-(((2-Methoxyphenyl)methylene)amino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Ethyl 4-((2-hydroxy-4-methoxyphenyl)methylene)amino)benzoate .
Uniqueness
4-(((2-Methoxyphenyl)methylene)amino)benzoic acid is unique due to its specific structure, which combines the properties of both 2-methoxybenzaldehyde and 4-aminobenzoic acid. This combination results in a compound with distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
71937-07-0 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-19-14-5-3-2-4-12(14)10-16-13-8-6-11(7-9-13)15(17)18/h2-10H,1H3,(H,17,18) |
InChI Key |
QUXIIRLGUZOXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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